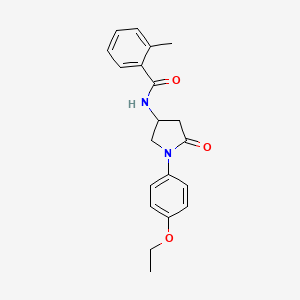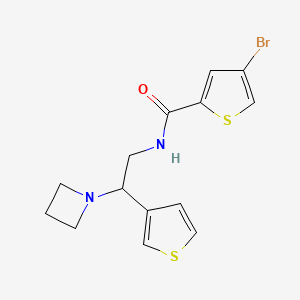![molecular formula C11H10BrNO2S B2868342 (2Z)-2-[(4-bromophenyl)methylidene]-1,3-thiazolidine-4-carboxylic acid CAS No. 1214867-67-0](/img/structure/B2868342.png)
(2Z)-2-[(4-bromophenyl)methylidene]-1,3-thiazolidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial Evaluation
Research on thiazolidine derivatives, closely related to (2Z)-2-[(4-bromophenyl)methylidene]-1,3-thiazolidine-4-carboxylic acid, has demonstrated significant antimicrobial activity. Specifically, derivatives of 4-thiazolidinone have been synthesized and evaluated for their in vitro antimicrobial efficacy against various Gram-negative and Gram-positive bacteria, as well as fungal strains. These studies found that the synthesized compounds exhibit considerable biological activity against the tested microorganisms, highlighting the potential of thiazolidine derivatives in developing new antimicrobial agents (Deep et al., 2014).
Prodrug Applications for L-cysteine
Thiazolidine-4-carboxylic acids, including structures similar to the compound , have been explored for their protective effects against acetaminophen-induced hepatotoxicity in mice, suggesting their potential as prodrugs of L-cysteine. These compounds release L-cysteine in vivo, providing a protective effect based on their ability to undergo nonenzymatic ring opening, followed by solvolysis. This property could be beneficial for developing therapeutic agents targeting oxidative stress-related pathologies (Nagasawa et al., 1984).
Potential in Cancer Therapy
The compound has been implicated in studies for its potential value in cancer therapy, specifically through the mechanism of inducing reverse transformation of tumor cells into normal cells. Although further research is necessary to fully understand its efficacy and mechanism of action, preliminary studies provide a promising outlook for its application in treating various types of cancer (Brugarolas & Gosálvez, 1980).
Antioxidant Properties
Thiazolidine derivatives have demonstrated antioxidant properties, which are crucial for mitigating oxidative stress, a contributing factor to numerous chronic diseases. The ability of these compounds to act as antioxidants adds another layer of therapeutic potential, especially in the context of diseases where oxidative stress plays a significant role in pathogenesis (Alexiou & Demopoulos, 2010).
Synthesis and Chemical Characterization
There is significant interest in the synthesis and chemical characterization of thiazolidine-based compounds due to their potential applications in medicinal chemistry. Studies have focused on developing methods for synthesizing these compounds efficiently and characterizing their chemical properties to better understand their reactivity and potential uses in various therapeutic areas (Patek, Drake, & Lebl, 1995).
Propiedades
IUPAC Name |
(2Z)-2-[(4-bromophenyl)methylidene]-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2S/c12-8-3-1-7(2-4-8)5-10-13-9(6-16-10)11(14)15/h1-5,9,13H,6H2,(H,14,15)/b10-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYVWJRJNWGNFM-YHYXMXQVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=CC2=CC=C(C=C2)Br)S1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(N/C(=C/C2=CC=C(C=C2)Br)/S1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(4-bromophenyl)methylidene]-1,3-thiazolidine-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-dimethylphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2868259.png)
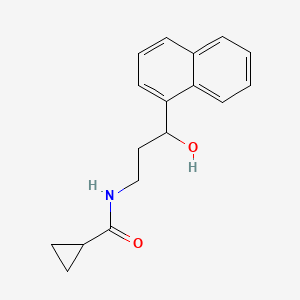
![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2868262.png)

![2-((4-chlorobenzyl)thio)-3-methyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2868265.png)
![(3Z)-1-(4-fluorobenzyl)-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2868266.png)
![ethyl 2-isothiocyanato-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2868269.png)
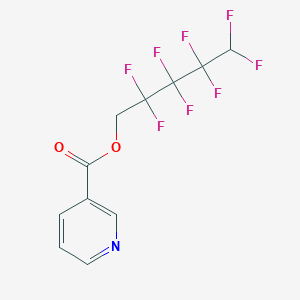
![9-[(4-bromophenyl)methyl]-3-(4-ethoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2868272.png)
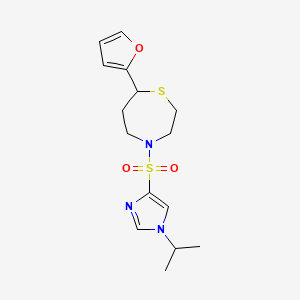
![6-cyano-N-[4-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2868276.png)
![Ethyl 4-[(4-aminopyrazol-1-yl)methyl]benzoate](/img/structure/B2868278.png)
